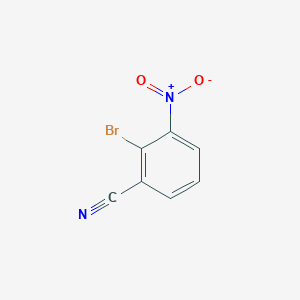
2-Bromo-3-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-nitrobenzonitrile is a chemical compound with the molecular formula C7H3BrN2O2 . It has a molecular weight of 227.02 . It is a solid substance and is typically stored at 4°C in a sealed container, away from moisture and light .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3BrN2O2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H . The InChI key is NPKQCTPNOSIKCZ-UHFFFAOYSA-N . Unfortunately, the search results do not provide a detailed analysis of the molecular structure.Physical And Chemical Properties Analysis
This compound is a solid substance . It is typically stored at 4°C in a sealed container, away from moisture and light .Wissenschaftliche Forschungsanwendungen
Thermophysical Properties
- Heat Capacities and Phase Transitions: The behavior of 2-, 3-, and 4-isomers of nitrobenzonitriles, which includes 2-bromo-3-nitrobenzonitrile, has been studied to understand their thermophysical properties. Differential scanning calorimetry revealed details about their heat capacities, phase transitions, and fusion processes, highlighting the unique characteristics of these compounds at varying temperatures (Jiménez, Roux, Dávalos, & Temprado, 2002).
Photoreactions and Environmental Impact
- Environmental Phototransformation: Research into the photoreactions of bromoxynil, a herbicide closely related to this compound, in water containing sodium nitrite, revealed insights into its environmental phototransformation. This study is significant for understanding the environmental behavior of similar compounds (Kochany & Choudhry, 1990).
Molecular Structure Analysis
- Structural Analysis through Rotational Spectroscopy: The molecular structure of 2- and 3-nitrobenzonitrile was investigated using chirped-pulse Fourier transform microwave spectroscopy. This research provides detailed insights into the structural parameters and electron density interactions in these molecules, which can be extrapolated to similar compounds like this compound (Graneek, Bailey, & Schnell, 2018).
Chemical Transformations and Synthesis
- Hydrogenation Processes: The hydrogenation of various nitrobenzonitriles, including this compound, was studied to understand the impact of substituents on the hydrogenation process. This research is essential for the synthesis of amines and related compounds (Koprivova & Červený, 2008).
Biochemical Applications
- Herbicide Resistance in Transgenic Plants: Research on transgenic plants expressing a bacterial detoxification gene for bromoxynil, which is structurally related to this compound, offers insights into the potential for developing herbicide resistance in plants. This study has implications for agricultural biotechnology (Stalker, McBride, & Malyj, 1988).
Safety and Hazards
2-Bromo-3-nitrobenzonitrile is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Wirkmechanismus
Target of Action
Benzonitrile derivatives are known to play key roles in the synthesis of various compounds such as benzoic acid, benzylamine, benzamide, pesticides, and dyes .
Mode of Action
It’s worth noting that benzonitrile and its derivatives are often used in chemical reactions due to their ability to act as a source of the cyano group (-cn), which can participate in various chemical transformations .
Biochemical Pathways
Benzonitrile and its derivatives are known to be involved in the synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a melting point of 136-137°c . These properties could potentially impact its bioavailability.
Result of Action
The compound’s large dipole moment suggests that it could interact strongly with other molecules, potentially influencing their behavior .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-nitrobenzonitrile. For instance, the compound’s reactivity may be affected by temperature, as suggested by its defined melting point . Additionally, the compound’s action could be influenced by the presence of other substances in its environment, such as ionic liquids, which have been shown to enhance the reactivity of benzonitrile derivatives .
Eigenschaften
IUPAC Name |
2-bromo-3-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKQCTPNOSIKCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

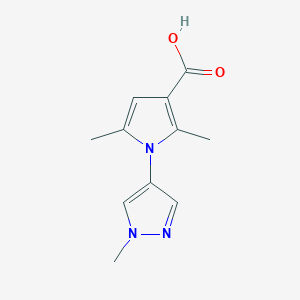
![3-bromo-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2787561.png)


![2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine hydrochloride](/img/structure/B2787566.png)
![Tert-butyl 2-[(but-2-ynoylamino)methyl]-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2787567.png)
![ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)

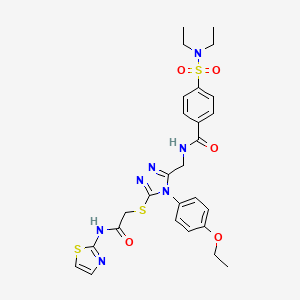
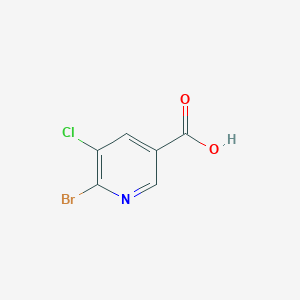
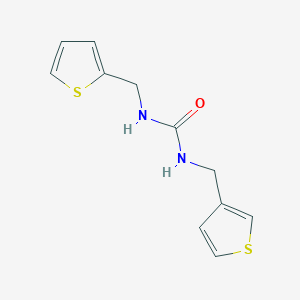


![1-[2-(Dimethoxymethyl)-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2787583.png)